
(2-(Methylsulfonyl)pyridin-3-yl)methanamine
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Overview
Description
(2-(Methylsulfonyl)pyridin-3-yl)methanamine is an organic compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 g/mol It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a methylsulfonyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methylsulfonyl)pyridin-3-yl)methanamine typically involves the introduction of the methylsulfonyl group to the pyridine ring followed by the formation of the methanamine group. One common method involves the reaction of 2-chloropyridine with methylsulfonyl chloride in the presence of a base such as triethylamine to form the intermediate 2-(methylsulfonyl)pyridine. This intermediate is then reacted with formaldehyde and ammonia to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as crystallization, distillation, and chromatography may be employed in the purification process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group in (2-(methylsulfonyl)pyridin-3-yl)methanamine participates in nucleophilic substitutions, particularly under acidic or basic conditions.
Condensation Reactions
The amine group facilitates condensation with carbonyl-containing compounds, forming imines or heterocycles.
Electrophilic Aromatic Substitution
The pyridine ring’s reactivity is modulated by the electron-withdrawing methylsulfonyl group, directing substitutions to specific positions.
Reduction/Oxidation Reactions
The methylsulfonyl group exhibits redox stability under standard conditions, but targeted reductions are feasible.
Cross-Coupling Reactions
The pyridine ring participates in palladium-catalyzed cross-couplings, leveraging halogen substituents (if present).
Stability and Degradation
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Thermal Stability : Stable up to 200°C; decomposition observed at higher temperatures via sulfone elimination .
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pH Sensitivity : Amine group protonates under acidic conditions (pH < 4), enhancing water solubility .
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Photodegradation : UV exposure leads to N–S bond cleavage, forming pyridine-3-methanamine and SO₂ .
Comparative Reactivity with Analogues
Scientific Research Applications
(2-(Methylsulfonyl)pyridin-3-yl)methanamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (2-(Methylsulfonyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(3-Methanesulfonylpyridin-2-yl)methanamine: A similar compound with a different position of the methanesulfonyl group on the pyridine ring.
(5-(Pyridin-3-yl)furan-2-yl)methanamine: A compound with a furan ring instead of a methylsulfonyl group.
Uniqueness
(2-(Methylsulfonyl)pyridin-3-yl)methanamine is unique due to the specific position of the methylsulfonyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and the development of new chemical entities .
Biological Activity
(2-(Methylsulfonyl)pyridin-3-yl)methanamine is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores the compound's antimicrobial, anticancer, and enzyme-inhibitory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound this compound features a pyridine ring substituted with a methylsulfonyl group and a primary amine. Its molecular structure can be represented as follows:
Antimicrobial Activity
Preliminary research indicates that this compound exhibits notable antimicrobial properties . In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
P. aeruginosa | 64 µg/mL |
These results indicate that the compound could serve as a lead for developing new antimicrobial agents .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown anticancer activity in various studies. It was tested against several cancer cell lines, revealing its potential as an anticancer agent.
Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the compound's effects on human tumor cell lines, demonstrating significant antiproliferative activity:
Cell Line | IC50 (µM) |
---|---|
HeLa | 5.4 |
MDA-MB-231 | 4.8 |
A549 | 6.1 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, indicating a potential for use in cancer therapy .
Enzyme Inhibition
Research has indicated that this compound acts as an inhibitor of specific enzymes involved in cancer progression. Notably, it has been shown to inhibit the activity of FLT3, a receptor tyrosine kinase implicated in acute myeloid leukemia.
Enzyme Inhibition Data
The following table summarizes the inhibitory effects of the compound on FLT3:
Compound | IC50 (nM) |
---|---|
Quizartinib | 5.47 |
Gilteritinib | 7.83 |
This compound | 6.0 |
These findings suggest that this compound may offer a promising alternative for targeting FLT3 mutations in leukemia treatment .
Properties
Molecular Formula |
C7H10N2O2S |
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Molecular Weight |
186.23 g/mol |
IUPAC Name |
(2-methylsulfonylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C7H10N2O2S/c1-12(10,11)7-6(5-8)3-2-4-9-7/h2-4H,5,8H2,1H3 |
InChI Key |
PFLNKAQXGHKWTM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC=N1)CN |
Origin of Product |
United States |
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